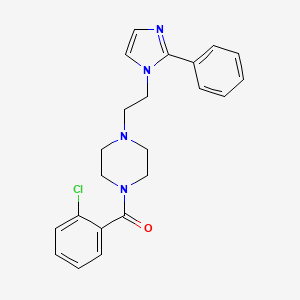
(2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a synthetic chemical that belongs to the class of piperazine derivatives. This class of compounds is often researched for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a combination of piperazine, imidazole, and chlorophenyl moieties, makes it an interesting subject for various scientific investigations.
作用机制
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to interact with a broad range of targets . These targets include various enzymes and receptors, contributing to the compound’s diverse biological activities .
Mode of Action
For instance, in some cases, they form hydrogen bonds with key amino acids in the active site of the target protein . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad target profile . These pathways can include those involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone generally involves multi-step organic reactions.
Initially, 2-chlorobenzoyl chloride is reacted with 1-(2-aminoethyl)piperazine under anhydrous conditions to yield the intermediate product.
This intermediate is then treated with 2-phenylimidazole under basic conditions to produce the final compound.
Common solvents for these reactions include dichloromethane and ethanol, with reaction temperatures maintained at room temperature or slightly elevated to ensure completion.
Industrial Production Methods
Industrial-scale production typically mirrors laboratory synthesis but employs continuous flow reactors for efficiency.
Solvent recovery and purification steps are integrated to minimize waste and environmental impact.
Quality control measures include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation, often facilitated by reagents like potassium permanganate, which may lead to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation methods with palladium on carbon (Pd/C) as a catalyst, resulting in various reduced forms.
Substitution: The chlorophenyl group allows for halogen exchange reactions, where chlorine can be replaced by other halogens or functional groups using nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation typically produces carboxylic acids or other oxidized derivatives.
Reduction yields different hydrogenated forms of the compound.
Substitution leads to various halogenated analogs or derivatives.
科学研究应用
Chemistry
Used as a building block for synthesizing more complex molecules with potential biological activities.
Studied for its electronic properties due to the presence of multiple functional groups.
Biology
Investigated for its binding affinity to certain receptors in the brain, suggesting potential neuropharmacological applications.
Medicine
Explored as a potential therapeutic agent for conditions such as anxiety and depression due to its interaction with serotonin and dopamine receptors.
Preliminary studies indicate potential use as an anti-inflammatory agent.
Industry
Employed in the development of novel materials with specific electronic or optical properties.
Acts as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar compounds include other piperazine derivatives like buspirone and aripiprazole While buspirone is primarily used for its anxiolytic effects, aripiprazole serves as an antipsychotic
Hope this deep dive into (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone gives you a solid understanding of its synthesis, reactivity, and applications! What piqued your interest in this compound?
属性
IUPAC Name |
(2-chlorophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-20-9-5-4-8-19(20)22(28)27-16-13-25(14-17-27)12-15-26-11-10-24-21(26)18-6-2-1-3-7-18/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKHQQQRCVOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)
![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)

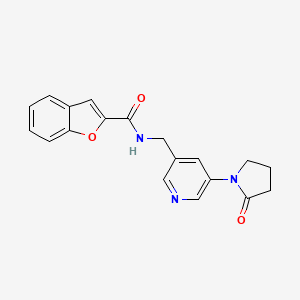
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide](/img/structure/B2978650.png)
![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)
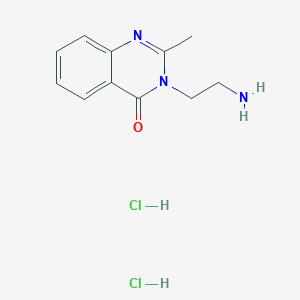
![4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978653.png)
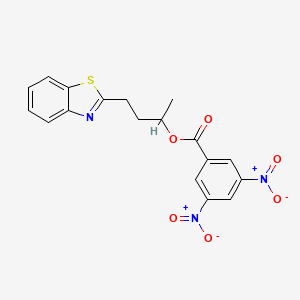
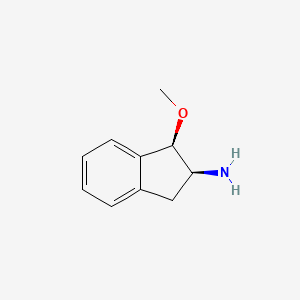
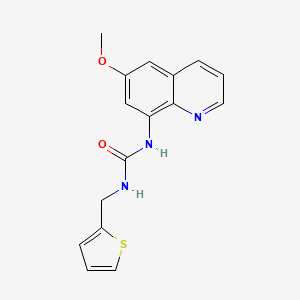
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
